molecular formula C14H16N2O2 B11869583 1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo- CAS No. 807624-92-6

1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo-

Cat. No.: B11869583
CAS No.: 807624-92-6
M. Wt: 244.29 g/mol
InChI Key: DZWNFSOVYGGVIU-UHFFFAOYSA-N
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Description

1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo- is a quinoline derivative characterized by a carboxamide group at the 1-position of the dihydroquinoline scaffold, with N,N-diethyl substitution on the carboxamide and a 2-oxo functional group. These compounds are synthesized via condensation, carboxylation, and amidation reactions, often yielding bioactive molecules with applications in antimicrobial, anti-inflammatory, and nonlinear optical (NLO) materials .

Properties

CAS No.

807624-92-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N,N-diethyl-2-oxoquinoline-1-carboxamide

InChI

InChI=1S/C14H16N2O2/c1-3-15(4-2)14(18)16-12-8-6-5-7-11(12)9-10-13(16)17/h5-10H,3-4H2,1-2H3

InChI Key

DZWNFSOVYGGVIU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1C(=O)C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis. In this method, aniline derivatives react with β-keto esters under acidic conditions to form 4-hydroxyquinoline intermediates, which are subsequently dehydrated. For example, ethyl 2-aminobenzoate reacts with diethyl ethoxymethylenemalonate in acetic anhydride to yield ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This intermediate serves as a precursor for further modifications.

Condensation of Anthranilic Acid Derivatives

Alternative routes involve anthranilic acid derivatives. Isatoic anhydride, derived from anthranilic acid, undergoes condensation with ethyl malonate in dimethylformamide (DMF) at 85°C to form 3-quinolinecarboxylic esters (e.g., 1a–34a in). Substituents on the anthranilic acid backbone critically influence yield; electron-withdrawing groups like nitro reduce reactivity, while methoxy groups enhance cyclization efficiency.

Introduction of the 2-Oxo Group

The 2-oxo functionality is introduced either during cyclization or via post-synthetic oxidation:

  • In-Situ Oxidation : During Gould-Jacobs cyclization, the β-keto ester moiety inherently generates the 2-oxo group upon dehydration.

  • Oxidation of Dihydroquinolines : 1,2-Dihydroquinoline intermediates are oxidized using agents like potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield 2-oxoquinolines. For instance, treatment of 1,2-dihydroquinoline with MnO₂ in acetone achieves >80% conversion.

Amidification Techniques

Direct Ester-Amine Condensation

Quinolinecarboxylic esters react directly with N,N-diethylamine under anhydrous conditions. In, esters such as 1a are heated with amines in toluene, distilling off ethanol to drive the reaction. However, this method is limited to electron-rich amines due to poor nucleophilicity of N,N-diethylamine, often resulting in yields below 50%.

Acid Chloride Coupling

Hydrolysis of esters to carboxylic acids followed by acid chloride formation is more reliable. For example, hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with 5% NaOH yields the carboxylic acid, which is treated with thionyl chloride to form the acid chloride. Reaction with N,N-diethylamine in dichloromethane at 0°C affords the target carboxamide in 72–85% yield.

Carbodiimide-Mediated Coupling

Modern methods employ coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The carboxylic acid reacts with EDCI to form an active ester, which couples with N,N-diethylamine at room temperature. This approach avoids harsh acidic conditions and achieves yields up to 76%.

Optimization and Challenges

Steric Hindrance

Bulky substituents on the quinoline ring (e.g., 6-dimethylamino groups) impede hydrolysis of nitriles to carboxylic acids. Steric shielding around the nitrile group in 15a (from) reduces hydrolysis yields to 42%, necessitating prolonged reaction times or elevated temperatures.

Solvent and Temperature Effects

  • Toluene vs. DMF : Direct condensation proceeds better in toluene (60–70°C), while DMF accelerates side reactions like decarboxylation.

  • Low-Temperature Coupling : Acid chloride reactions require temperatures below 5°C to minimize decomposition, as seen in.

Purification Challenges

Crude products often contain unreacted amine or byproducts. Column chromatography with ethyl acetate/hexane (3:1) or recrystallization from ethanol/water mixtures improves purity.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR : The N,N-diethyl groups appear as a quartet (δ 3.4–3.6 ppm, J = 7.2 Hz) and triplet (δ 1.1–1.3 ppm). The 2-oxo proton resonates as a singlet at δ 8.2–8.4 ppm.

  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (amide II band).

Comparative Yields

MethodYield (%)Purity (%)Reference
Direct Condensation4890
Acid Chloride Coupling8595
EDCI/DMAP Coupling7692

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the quinoline ring or the diethylamino group.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydroxyquinolines.

Scientific Research Applications

Immune Modulation

Recent studies have identified derivatives of 2-oxo-1,2-dihydro-quinoline as potential modulators of immune function. Specifically, compounds like Laquinimod have shown efficacy in treating autoimmune disorders such as multiple sclerosis. Research indicates that these compounds can inhibit disease progression in models of experimental autoimmune encephalomyelitis (EAE) in mice, demonstrating significant therapeutic potential .

Case Study: Laquinimod

  • Mechanism : Laquinimod acts by modulating immune responses and has been shown to reduce clinical symptoms in EAE models.
  • Results : In a study, treatment with Laquinimod resulted in a substantial reduction of clinical scores compared to control groups .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer properties. Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells.

Case Study: Quinoline Derivatives Against Cancer

  • Compounds Tested : A series of 4-hydroxy-2-quinolinone derivatives were synthesized and tested.
  • Results : These compounds showed significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines .

Neurotransmitter Receptor Activity

Quinolinecarboxamide derivatives have been investigated for their activity on serotonin receptors, particularly the 5-HT4 receptor. These compounds are being explored for their potential to stimulate gastrointestinal motility.

Case Study: Serotonin Receptor Agonists

  • Mechanism : Certain derivatives have been shown to stimulate the 5-HT4 receptor effectively.
  • Results : The most potent compound exhibited activity seven times greater than existing treatments like cisapride .

Chemical Synthesis

N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows chemists to utilize it in creating more complex molecules.

Production of Dyes and Pigments

The compound's chemical properties make it suitable for applications in the production of dyes and pigments, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The position of the carboxamide group (e.g., 3- vs. 6-position) significantly impacts bioactivity and solubility. For example, 3-carboxamide derivatives often exhibit antimicrobial properties, while 6-carboxamides show moderate antibacterial activity .
  • Introduction of polar groups (e.g., hydroxy or pyridylmethyl) enhances solubility in polar solvents, as seen in QCC (soluble in DMSO, DMF, ethanol) .
Antimicrobial Activity
  • Compound 1a (2-oxo-1,2-dihydroquinoline-6-carboxamide): Demonstrated the highest antibacterial activity against Acinetobacter baumannii (MIC = 77.5 µg/mL) among Gram-negative pathogens .
  • N-Ethylamino-2-oxo-1,2-dihydroquinoline-3-carboxamide: Exhibited inhibitory activity in vivo, though specific MIC values are unreported .
Anti-Inflammatory and Analgesic Activity
  • N-Pyridinylmethyl-4-hydroxy-2-oxoquinoline-3-carboxamides: Showed anti-inflammatory effects in rodent models, likely mediated by modulation of cytokine pathways .
  • Polymorphism in N-(3-pyridylmethyl)-4-hydroxy-2-oxohexahydroquinoline-3-carboxamide influenced analgesic efficacy, highlighting the role of crystallinity in bioavailability .
Herbicidal Activity
  • N-tert-Butyl-4-hydroxy-2-oxo-3(1H)-quinolinecarboxamide: Suppressed Echinochloa crus-galli growth, attributed to its interaction with plant-specific metabolic pathways .

Physicochemical and Optical Properties

  • QCC: Demonstrated third-order nonlinear optical (TNLO) properties with a nonlinear refractive index (n₂) of 10⁻¹¹ m²/W and susceptibility (χ³) of 10⁻⁷ esu. These properties make it suitable for photonics applications .
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylate derivatives: Exhibited solvent-dependent spectral shifts, with DMSO enhancing nonlinear absorption coefficients due to dipole-dipole interactions .

Biological Activity

1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a quinoline structure, characterized by a fused benzene and pyridine ring, along with a carboxamide functional group and two ethyl groups on the nitrogen atom. Its unique structure contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 244.29 g/mol
  • Structural Features :
    • Quinoline moiety enhances biological interactions.
    • Carboxamide group contributes to solubility and reactivity.

Anticancer Properties

Research has demonstrated that derivatives of 1(2H)-quinolinecarboxamide exhibit significant anticancer activity. For example, compounds related to this structure have been evaluated for their effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of quinoline derivatives, several compounds were tested against multiple cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BHeLa (Cervical)3.2
Compound CA549 (Lung)4.8

Antimicrobial Activity

1(2H)-Quinolinecarboxamide derivatives have also shown antimicrobial properties. Studies indicate that these compounds can inhibit the growth of both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.

The antimicrobial activity is believed to arise from the ability of the quinoline structure to interact with microbial enzymes or disrupt cell membrane integrity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Research indicates that it can modulate inflammatory pathways, particularly through inhibition of nitric oxide production in macrophages.

In Vitro Study on Anti-inflammatory Activity

In an experiment involving lipopolysaccharide (LPS)-induced RAW 264.7 cells, 1(2H)-quinolinecarboxamide demonstrated significant inhibition of nitric oxide production.

Treatment Concentration (µM)NO Production Inhibition (%)
1030
2555
5080

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Variations in substituents on the quinoline ring can significantly influence their pharmacological profiles.

Key Findings from SAR Studies

  • Substituent Positioning : The position of substituents on the quinoline ring affects binding affinity to biological targets.
  • Functional Group Variation : Modifications to the carboxamide group can enhance solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing quinolinecarboxamide derivatives, and what methodological considerations ensure reproducibility?

Quinolinecarboxamides are typically synthesized via coupling reactions between quinolinecarboxylic acids and amines. Key steps include:

  • Activation of the carboxylic acid using coupling agents like HBTU (98% purity) in dimethylformamide (DMF) under basic conditions (triethylamine, TEA) .
  • Reaction with methylated amino esters (e.g., L-alanine-OMe, L-phenylalanine-OMe) at 0°C for 20 minutes, followed by 12-hour room-temperature stirring .
  • Purification via silica gel column chromatography (230–400 mesh) with ethyl acetate/hexane gradients . Reproducibility requires strict control of stoichiometry (1:1.5 acid-to-amine ratio), anhydrous solvents, and inert atmospheres to prevent hydrolysis or side reactions.

Q. Which spectroscopic techniques are most reliable for structural characterization of quinolinecarboxamide derivatives?

  • 1H/13C NMR : DMSO-d6 or CDCl3 solvents resolve quinoline ring protons (δ 7.5–8.5 ppm) and carboxamide carbonyls (δ 165–170 ppm). Multiplicity analysis distinguishes substituent patterns (e.g., diethyl groups at δ 1.0–1.3 ppm for CH3 and δ 3.3–3.6 ppm for N–CH2) .
  • HRMS : Electron ionization (EI) at 70 eV confirms molecular ion peaks (e.g., [M+H]+ for C17H14N2O3: 294.30 g/mol) .
  • IR : Carboxamide C=O stretches appear at ~1650 cm⁻¹, while quinoline C=N absorbs at ~1600 cm⁻¹ .

Q. How are antibacterial activities of quinolinecarboxamides evaluated, and what are typical experimental parameters?

  • Strains tested : Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Acinetobacter baumannii, Escherichia coli) .
  • MIC assays : Broth microdilution in 96-well plates, with compound concentrations ranging from 10–100 µg/mL in DMSO. Activity is quantified as MIC (e.g., 77.5 µg/mL for 1a against A. baumannii) .
  • Controls : DMSO solvent controls and reference antibiotics (e.g., ciprofloxacin) ensure validity .

Q. What purification methods are critical for isolating high-purity quinolinecarboxamides?

  • Column chromatography : Silica gel (60 Å, 230–400 mesh) with gradient elution (ethyl acetate:hexane = 3:7 to 6:4) removes unreacted amines and byproducts .
  • Recrystallization : Ethanol or methanol/water mixtures yield crystals with >95% purity, confirmed by melting point analysis (e.g., 260–262°C for compound 11a) .
  • TLC monitoring : Merck F254 plates with UV detection (254 nm) ensure reaction completion .

Q. How do substituent positions on the quinoline core influence physicochemical properties?

  • Electron-withdrawing groups (e.g., bromo at C6) increase lipophilicity (logP > 3) but reduce solubility .
  • N,N-Diethyl carboxamide enhances metabolic stability by sterically shielding the amide bond from hydrolysis .
  • C4 hydroxy groups improve hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory antibacterial data across bacterial strains?

  • Substituent analysis : For example, 1a (MIC = 77.5 µg/mL vs. A. baumannii) has a C6 bromo group enhancing membrane penetration in Gram-negative strains, while C2-oxo groups in 2a–2e show reduced activity due to poor cytoplasmic uptake .
  • Mechanistic studies : Fluorescence quenching assays reveal that diethyl carboxamides bind to bacterial DNA gyrase with Kd = 2.3 µM, explaining strain-specific efficacy .
  • Data normalization : Activity is reported as % inhibition relative to controls to account for variability in bacterial growth rates .

Q. What computational strategies predict the pharmacokinetic challenges of quinolinecarboxamides?

  • ADMET profiling : SwissADME predicts poor aqueous solubility (LogS = −4.5) for N,N-diethyl derivatives, necessitating prodrug strategies (e.g., phosphate esters) .
  • Molecular docking : AutoDock Vina simulations show C4 hydroxy groups form hydrogen bonds with CYP3A4 (binding energy = −8.2 kcal/mol), suggesting metabolic instability .
  • QSAR models : Hammett constants (σ) correlate substituent electronegativity with MIC values (R² = 0.87) .

Q. How can synthetic routes be optimized to enhance yield and scalability for in vivo studies?

  • Catalyst screening : Replacing HBTU with EDC/HOBt reduces racemization risks in amide coupling, improving yields from 60% to 85% .
  • Flow chemistry : Continuous-flow reactors reduce reaction times from 12 hours to 30 minutes by maintaining precise temperature control (70°C ± 1°C) .
  • Green solvents : Cyclopentyl methyl ether (CPME) replaces DMF, simplifying waste disposal and improving E-factors .

Q. What structural modifications improve target specificity in kinase inhibition assays?

  • Quinoline-azetidine hybrids : Introduce sp³-hybridized carbons (e.g., tetrahydroquinazolines) to mimic ATP’s ribose moiety, reducing off-target effects (IC50 = 0.8 µM vs. CDK2) .
  • Halogen bonding : 4-Chlorophenyl groups at C3 enhance selectivity for tyrosine kinases (e.g., EGFR, Ki = 1.2 nM) by occupying hydrophobic pockets .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugation with E3 ligase ligands (e.g., thalidomide) degrades targets via ubiquitination (DC50 = 50 nM) .

Q. How do crystallographic studies inform the design of quinolinecarboxamide derivatives?

  • X-ray diffraction : Crystal structures (e.g., CCDC 2058875) reveal planar quinoline cores with dihedral angles < 10°, favoring π-π stacking with aromatic residues in enzymes .
  • Hirshfeld surface analysis : Identifies critical intermolecular interactions (e.g., O–H···N hydrogen bonds) stabilizing polymorphic forms .
  • Synchrotron studies : High-resolution data (0.8 Å) resolve disorder in N,N-diethyl groups, guiding steric optimization .

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